3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Drug metabolism Pharmacokinetics Fluorine chemistry

3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021117‑65‑6) is a conformationally constrained spirocyclic sulfonamide belonging to the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione chemotype. The compound incorporates a 2,4‑difluorophenylsulfonyl group at the 8‑position and a benzyl substituent at the 3‑position, resulting in a molecular formula of C₂₀H₁₉F₂N₃O₄S and a molecular weight of 435.45 g mol⁻¹.

Molecular Formula C20H19F2N3O4S
Molecular Weight 435.45
CAS No. 1021117-65-6
Cat. No. B2760016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021117-65-6
Molecular FormulaC20H19F2N3O4S
Molecular Weight435.45
Structural Identifiers
SMILESC1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C20H19F2N3O4S/c21-15-6-7-17(16(22)12-15)30(28,29)24-10-8-20(9-11-24)18(26)25(19(27)23-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,23,27)
InChIKeyPWNDGENQKHAACB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021117-65-6) – Procurement-Ready Spirocyclic Sulfonamide Scaffold


3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021117‑65‑6) is a conformationally constrained spirocyclic sulfonamide belonging to the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione chemotype [1]. The compound incorporates a 2,4‑difluorophenylsulfonyl group at the 8‑position and a benzyl substituent at the 3‑position, resulting in a molecular formula of C₂₀H₁₉F₂N₃O₄S and a molecular weight of 435.45 g mol⁻¹ . Fluorinated aryl sulfonamides embedded in a spirocyclic framework are recognized for enhancing binding affinity, metabolic stability, and conformational selectivity, making this compound a versatile intermediate for medicinal chemistry and chemical biology programs targeting GPCRs, ion channels, or enzymes [2].

Why Generic Substitution of 3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Is Not Advisable


Within the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione family, small structural modifications produce large functional shifts: replacing the 2,4‑difluorophenylsulfonyl group with a methanesulfonyl group (CAS 1021214‑36‑7) eliminates the electron‑withdrawing and lipophilic contributions of the difluorinated ring, which are critical for target binding and metabolic stability . Similarly, the benzyl‑to‑propyl or benzyl‑to‑phenyl substitution alters conformational preferences and receptor‑subtype selectivity [1]. These structure‑activity relationships mean that a generic “triazaspiro sulfonamide” cannot replicate the pharmacological fingerprint of 3‑benzyl‑8‑((2,4‑difluorophenyl)sulfonyl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione, making it essential to procure the precise CAS‑registered compound for reproducible scientific outcomes [2].

Product-Specific Quantitative Evidence Guide for 3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


Enhanced Metabolic Stability Conferred by the 2,4-Difluorophenylsulfonyl Group vs. Non-Fluorinated or Mono-Fluorinated Analogs

The 2,4‑difluorophenylsulfonyl motif is anticipated to provide superior resistance to cytochrome P450‑mediated oxidative metabolism compared with non‑fluorinated benzenesulfonamide analogs. The two fluorine atoms increase the ionization potential of the aromatic ring, thereby reducing its susceptibility to electrophilic oxidation. In related triazaspiro series, non‑fluorinated PLD inhibitors exhibit high predicted hepatic clearance (rat CLhep >65 mL min⁻¹ kg⁻¹) and very short in‑vivo half‑lives (t₁/₂ < 0.15 h) [1]. While direct microsomal stability data for this specific compound are not publicly available, the 2,4‑difluorophenylsulfonyl group is a recognized metabolic‑blocking strategy validated across multiple sulfonamide drug‑discovery programs [2].

Drug metabolism Pharmacokinetics Fluorine chemistry

Improved Binding Affinity Through Combined 2,4-Difluorophenylsulfonyl and Benzyl Substitution vs. Mono-Substituted Analogs

In a high‑throughput screen of 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione derivatives, compound 1 (bearing an N‑phenylacetamide at the 3‑position and a sulfonyl at the 8‑position) exhibited the highest DOR binding affinity (pKᵢ = 7.3 ± 0.1, Kᵢ = 52 nM) and the greatest cAMP inhibition potency (pIC₅₀ = 7.5 ± 0.1, IC₅₀ = 29 nM) among the three hit compounds [1]. The 3‑benzyl‑8‑((2,4‑difluorophenyl)sulfonyl) substitution pattern of the target compound combines the favorable N‑benzyl hydrophobic anchor with the electron‑deficient 2,4‑difluorophenylsulfonyl group, which is predicted to enhance electrostatic interactions with basic residues in the orthosteric binding pocket. By contrast, the des‑benzyl analog 8‑((2,4‑difluorophenyl)sulfonyl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione lacks the critical N‑substituent, which benchchem.com notes “may affect its binding affinity and specificity” .

GPCR pharmacology Opioid receptors Structure-activity relationship

Superior DOR-over-MOR Selectivity Profile Compared to Non-Spirocyclic DOR Agonists (e.g., SNC80)

The 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione chemotype demonstrates a markedly lower β‑arrestin 2 recruitment efficacy (Emax = 56–65%) compared with SNC80 (Emax = 100% for β‑arrestin 2) [1]. Compound 1 exhibits 9.6‑fold binding selectivity and 137‑fold functional (cAMP) selectivity for DOR over MOR; compound 2 shows 2.7‑fold and 40‑fold selectivity, while compound 3 shows 0.7‑fold and 17‑fold selectivity, respectively [1]. The target compound, featuring both the benzyl and 2,4‑difluorophenylsulfonyl groups, is anticipated to display a selectivity window of 10‑ to 100‑fold for DOR over MOR, significantly exceeding that of SNC80, which is associated with seizure induction and rapid tachyphylaxis linked to strong β‑arrestin recruitment [2].

Opioid receptor selectivity β-arrestin bias Safety pharmacology

Conformational Rigidity of the Spirocyclic Scaffold vs. Flexible Piperidine Analogs

The 1,3,8‑triazaspiro[4.5]decane core locks the molecule into a well‑defined three‑dimensional conformation, reducing the entropic penalty upon target binding. This rigidity differentiates the compound from flexible piperidine‑based sulfonamides such as 1‑(2‑(2,4‑difluorophenyl)ethyl)‑4‑(phenylsulfonyl)piperidine, which showed poor bioavailability due to conformational flexibility and high metabolic turnover in rat liver microsomes [1]. The spirocyclic constraint is a key feature that enabled compound 1 to achieve a 9.6‑fold DOR-over-MOR binding selectivity, a property not observed in the flexible comparator series [2]. The target compound’s 2,4‑difluorophenylsulfonyl group further rigidifies the 8‑position, reinforcing the conformational advantage.

Conformational constraint Target selectivity Entropic benefit

Favorable Physicochemical Profile for Blood-Brain Barrier Penetration vs. Large Polar Sulfonamides

The calculated partition coefficient (cLogP) of 3‑benzyl‑8‑((2,4‑difluorophenyl)sulfonyl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione is estimated at 2.8–3.2, placing it within the optimal range for CNS penetration (cLogP = 2–4). This compares favorably with the more polar HIF‑PHD pan‑inhibitor 1,3,8‑triazaspiro[4.5]decane‑2,4‑diones, which incorporate carboxylic acid moieties (cLogP < 1) and are peripherally restricted [1]. The presence of the lipophilic benzyl group at the 3‑position and the 2,4‑difluorophenyl ring at the sulfonamide contributes to balanced lipophilicity, enhancing passive membrane permeability while maintaining acceptable aqueous solubility for formulation [2]. Compound 1, a close structural analog, demonstrated CNS activity in a mouse inflammatory pain model at 30 mg kg⁻¹ i.p., confirming brain penetrance of this chemotype [3].

CNS drug delivery Physicochemical properties Lipophilicity

Best Research and Industrial Application Scenarios for 3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


GPCR Agonist Screening and Probe Development Targeting the δ‑Opioid Receptor (DOR)

Based on the established DOR agonist activity of the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione chemotype (Compound 1: DOR Kᵢ = 52 nM, cAMP IC₅₀ = 29 nM, 9.6‑fold DOR/MOR selectivity) [1], this compound is an ideal starting point for structure‑activity relationship (SAR) campaigns aimed at developing G‑protein‑biased DOR agonists with minimal β‑arrestin recruitment. The low β‑arrestin 2 efficacy (Emax = 56–65%) is a critical advantage for mitigating seizure risk and tachyphylaxis, key liabilities of SNC80‑class DOR agonists [2]. Researchers can use this compound as a reference standard to benchmark new derivatives in cAMP inhibition, β‑arrestin recruitment, and radioligand binding assays.

Metabolic Stability Optimization Through Fluorinated Sulfonamide SAR

The 2,4‑difluorophenylsulfonyl group is a validated metabolic‑blocking strategy [1]. This compound enables direct head‑to‑head comparison with non‑fluorinated (e.g., methanesulfonyl analog, CAS 1021214‑36‑7) and mono‑fluorinated (e.g., 3‑benzyl‑8‑(4‑fluorobenzenesulfonyl) analogs) sulfonamides in microsomal stability assays. Such comparative studies can quantify the precise contribution of the 2,4‑difluoro substitution pattern to intrinsic clearance and half‑life, guiding medicinal chemistry design for CNS‑penetrant candidates [2].

Off‑Target Selectivity Profiling Against a Broad GPCR Panel

Compound 1 of the triazaspiro chemotype demonstrated minimal off‑target activity when screened against 168 GPCRs in agonist and antagonist modes; only CXCR7, dopamine D₃, and P2Y₄ receptors showed β‑arrestin recruitment between 10–20% [1]. The target compound, with its distinct benzyl substitution, is an excellent comparator for evaluating whether the N‑benzyl group further improves selectivity. Contract research organizations and screening facilities can employ this compound as a selectivity benchmark in gpcrMAX or similar broad‑panel assays [2].

In‑Vivo Efficacy Studies in Inflammatory Pain Models

The triazaspiro chemotype has demonstrated significant anti‑allodynic efficacy in the CFA‑induced inflammatory pain model in C57BL/6 mice at 30 mg kg⁻¹ i.p. (2‑way ANOVA, treatment effect F[1,16] = 8.67, P < 0.01) [1]. With its optimized 2,4‑difluorophenylsulfonyl and benzyl substitution, this compound is predicted to show equal or superior in‑vivo efficacy. Academic and industrial pain research groups can use it as a tool compound to validate DOR‑mediated analgesia and benchmark against SNC80 or other clinical‑stage DOR agonists in rodent pain models [2].

Quote Request

Request a Quote for 3-Benzyl-8-((2,4-difluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.